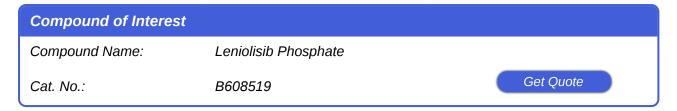


# Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action

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For Researchers, Scientists, and Drug Development Professionals

**Leniolisib phosphate**, marketed under the brand name Joenja, is a first-in-class, selective phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in patients 12 years of age and older. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of **Leniolisib phosphate**, supplemented with quantitative data and detailed experimental protocols.

# Molecular Structure and Physicochemical Properties

**Leniolisib phosphate** is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).

The molecular formula of **Leniolisib phosphate** is C21H25F3N6O2•H3PO4, and its molecular weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with increasing pH.

Table 1: Physicochemical Properties of Leniolisib Phosphate



Property	Value	Reference
Chemical Formula	C21H25F3N6O2•H3PO4	
Molecular Weight	548.46 g/mol	
CAS Number	1354691-97-6	
Appearance	White to yellowish to yellowish- greenish powder	_
Topological Polar Surface Area	83.5 Ų	-
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	8	_
Rotatable Bond Count	5	-

#### **Synthesis of Leniolisib**

The synthesis of Leniolisib has been described as a multi-step process. A representative synthetic route is outlined below.

#### **Experimental Protocol: Synthesis of Leniolisib**

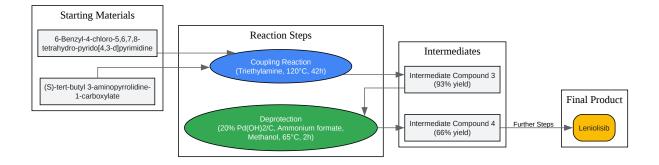
A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by deprotection of the benzyl group.

- Step 1: Coupling Reaction
  - 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).
  - The reaction is carried out in the presence of triethylamine.
  - The mixture is heated at 120 °C for 42 hours.
  - This step yields compound 3 with a reported yield of 93%.



- Step 2: Deprotection
  - The benzyl group of compound 3 is removed.
  - This is achieved using 20% palladium hydroxide on carbon and ammonium formate in methanol.
  - The reaction is conducted at 65 °C for 2 hours.
  - This step yields compound 4 with a reported yield of 66%.

Further steps to introduce the remaining substituents would follow to yield the final Leniolisib molecule.



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A simplified workflow for the synthesis of Leniolisib.

# Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the



#### Foundational & Exploratory

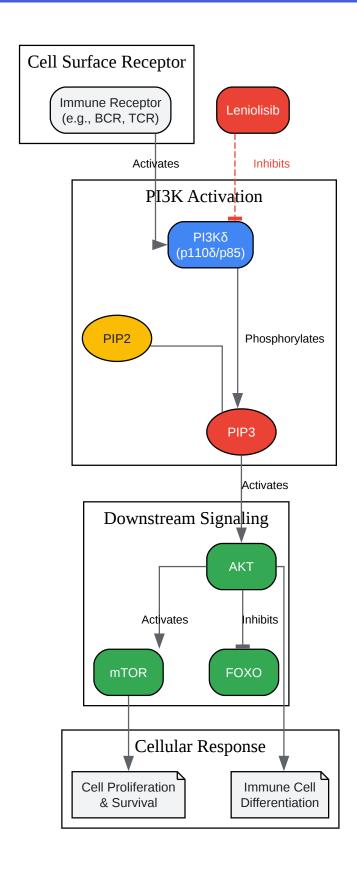
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PIK3R1 gene lead to hyperactivity of PI3K $\delta$ . This hyperactivation disrupts immune cell function, particularly B and T cells.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. PI3Kδ, predominantly expressed in hematopoietic cells, catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades, including the AKT/mTOR pathway.

By selectively inhibiting PI3K $\delta$ , Leniolisib blocks the overactive signaling pathway at its source. This helps to normalize immune function by reducing the proliferation and activation of B and T cell subsets.





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The PI3K $\delta$  signaling pathway and the inhibitory action of Leniolisib.



#### **Selectivity Profile**

Leniolisib exhibits significant selectivity for PI3K $\delta$  over other PI3K isoforms. In cell-free isolated enzyme assays, the selectivity was found to be:

- 28-fold higher for PI3Kδ over PI3Kα
- 43-fold higher for PI3Kδ over PI3Kβ
- 257-fold higher for PI3Kδ over PI3Ky

In another set of cell-free assays, the IC50 values were determined as:

- PI3Kδ: 11 nM
- PI3Kα: 244 nM (22-fold less sensitive)
- PI3Kβ: 424 nM (38-fold less sensitive)
- PI3Ky: 2,230 nM (202-fold less sensitive)

### **Clinical Efficacy and Pharmacodynamics**

Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3, randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered twice daily for 12 weeks.

Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS



Endpoint	Leniolisib Group	Placebo Group	P-value	Reference
Adjusted Mean Change in Index Lymph Node Size	-0.25	0.0006		
Adjusted Mean Change in Percentage of Naïve B cells	37.30	0.0002	_	
Reduction in Spleen Volume	Significant reduction	0.0020		

Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3K $\delta$  pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in pAkt-positive B cells of almost 80%.

#### **Metabolism and Pharmacokinetics**

Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.

The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a lesser extent in urine (25.5%).

#### Conclusion

**Leniolisib phosphate** represents a significant advancement in the targeted treatment of APDS. Its high selectivity for PI3K $\delta$  allows for the precise inhibition of the hyperactive signaling pathway that drives the disease's pathophysiology. The well-defined molecular structure and synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a







manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare immunodeficiency. Further research may explore its potential in other conditions characterized by PI3K $\delta$  dysregulation.

 To cite this document: BenchChem. [Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608519#leniolisib-phosphate-molecular-structure-and-synthesis]

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